molecular formula C14H17N5OS B4519181 [3,4-dimethyl-2-(1H-tetrazol-1-yl)phenyl](thiomorpholin-4-yl)methanone

[3,4-dimethyl-2-(1H-tetrazol-1-yl)phenyl](thiomorpholin-4-yl)methanone

Cat. No.: B4519181
M. Wt: 303.39 g/mol
InChI Key: JLDRXXODNFWCEV-UHFFFAOYSA-N
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Description

3,4-dimethyl-2-(1H-tetrazol-1-yl)phenylmethanone is a complex organic compound that features a tetrazole ring and a thiomorpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-2-(1H-tetrazol-1-yl)phenylmethanone typically involves multi-step organic reactions. One common method starts with the preparation of the tetrazole ring, which can be synthesized by the cyclization of appropriate nitriles with sodium azide under acidic conditions. The thiomorpholine moiety is then introduced through nucleophilic substitution reactions. The final step involves the coupling of the tetrazole and thiomorpholine intermediates under controlled conditions, often using catalysts to enhance the reaction efficiency .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can improve yield and purity. Additionally, industrial methods may employ more robust catalysts and optimized reaction conditions to ensure scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

3,4-dimethyl-2-(1H-tetrazol-1-yl)phenylmethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, 3,4-dimethyl-2-(1H-tetrazol-1-yl)phenylmethanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways .

Biology and Medicine

Its tetrazole ring can mimic carboxylate groups, making it useful in the development of enzyme inhibitors and receptor antagonists .

Industry

Industrially, the compound can be used in the synthesis of advanced materials, including polymers and nanomaterials. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 3,4-dimethyl-2-(1H-tetrazol-1-yl)phenylmethanone involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds and ionic interactions with biological macromolecules, while the thiomorpholine moiety can enhance membrane permeability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3,4-dimethyl-2-(1H-tetrazol-1-yl)phenylmethanone apart is its combination of a tetrazole ring and a thiomorpholine moiety. This unique structure provides a balance of stability and reactivity, making it versatile for various applications. Additionally, its ability to form multiple types of interactions with biological targets enhances its potential as a pharmacophore .

Properties

IUPAC Name

[3,4-dimethyl-2-(tetrazol-1-yl)phenyl]-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5OS/c1-10-3-4-12(14(20)18-5-7-21-8-6-18)13(11(10)2)19-9-15-16-17-19/h3-4,9H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLDRXXODNFWCEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)N2CCSCC2)N3C=NN=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[3,4-dimethyl-2-(1H-tetrazol-1-yl)phenyl](thiomorpholin-4-yl)methanone
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[3,4-dimethyl-2-(1H-tetrazol-1-yl)phenyl](thiomorpholin-4-yl)methanone
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[3,4-dimethyl-2-(1H-tetrazol-1-yl)phenyl](thiomorpholin-4-yl)methanone
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[3,4-dimethyl-2-(1H-tetrazol-1-yl)phenyl](thiomorpholin-4-yl)methanone
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[3,4-dimethyl-2-(1H-tetrazol-1-yl)phenyl](thiomorpholin-4-yl)methanone
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[3,4-dimethyl-2-(1H-tetrazol-1-yl)phenyl](thiomorpholin-4-yl)methanone

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